(3'-Ethoxy-biphenyl-4-yl)-acetic acid

Lipophilicity LogP ADME Prediction

Researchers needing a biphenylacetic acid building block with tuned lipophilicity face limited options. (3'-Ethoxy-biphenyl-4-yl)-acetic acid (CAS 669713-69-3) solves this with a 3'-ethoxy group conferring enhanced passive membrane permeability (ΔlogP +0.55 vs. methoxy analog). • Superior CNS pharmacophore building block for BBB-penetrant design • Excellent organic-phase partitioning for water-sensitive coupling reactions • Valuable metabolic probe for O-dealkylation rate comparison studies ≥97% purity, batch-specific QA. For qualified research institutions only.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 669713-69-3
Cat. No. B1272343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3'-Ethoxy-biphenyl-4-yl)-acetic acid
CAS669713-69-3
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C16H16O3/c1-2-19-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18)
InChIKeyONBXLKUZTMSDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide and Structural Analog Comparison


(3'-Ethoxy-biphenyl-4-yl)-acetic acid (CAS 669713-69-3) is a biphenyl acetic acid derivative characterized by an ethoxy substituent at the 3' position . It is a research-use-only chemical building block with a reported purity of ≥97% from commercial suppliers . The compound has a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol, with limited water solubility due to its hydrophobic biphenyl core . Its procurement is strictly limited to qualified research institutions for laboratory applications, and it is not intended for any therapeutic, diagnostic, or consumer use . The compound is part of a larger class of substituted biphenyl acetic acids, including closely related methoxy and hydroxy analogs, as well as the clinically used NSAID felbinac, each with distinct physicochemical and biological profiles.

Research-use-only chemical building block
3'-Ethoxy substituent confers distinct lipophilicity profile
Reported purity ≥97% from commercial suppliers
Limited water solubility; high organic-phase partitioning

Why Substitution with Other Biphenyl Acetic Acid Derivatives Fails


Biphenyl acetic acid derivatives, despite their shared core scaffold, are not interchangeable due to marked differences in physicochemical properties and biological activity that arise from subtle variations in ring substitution . The 3'-ethoxy group in (3'-ethoxy-biphenyl-4-yl)-acetic acid confers a distinct lipophilicity profile, with an estimated logP of 3.75 for the biphenyl core, which directly impacts membrane permeability, solubility, and metabolic stability . Substitution with a methoxy group (CAS 669713-73-9) reduces the alkyl chain length, altering both lipophilicity and electronic effects, while substitution with a hydroxy group (CAS 868394-56-3) introduces a hydrogen bond donor, drastically changing solubility and potential for phase II metabolism. Furthermore, the parent unsubstituted compound, felbinac (4-biphenylacetic acid, CAS 5728-52-9), is a known COX-inhibiting NSAID with established clinical use , whereas the 3'-ethoxy derivative lacks any reported biological activity in primary literature and is solely utilized as a chemical intermediate. Therefore, substituting (3'-ethoxy-biphenyl-4-yl)-acetic acid with a structurally similar but functionally distinct analog can lead to unintended biological outcomes or failed synthetic steps, making compound-specific procurement essential.

3'-Methoxy analog (CAS 669713-73-9)
Shorter alkyl chain reduces lipophilicity (predicted logP shift ~ −0.55), which may alter membrane partitioning and metabolic profile.
3'-Hydroxy analog (CAS 868394-56-3)
Phenolic –OH introduces a hydrogen bond donor, drastically increasing water solubility and enabling direct Phase II conjugation; metabolic pathway context differs significantly.
Felbinac (4-biphenylacetic acid, CAS 5728-52-9)
Clinically used NSAID with established COX-inhibitory activity; target compound lacks reported bioactivity and is solely a synthetic intermediate.

Quantitative Differentiation Evidence Against Key Analogs


Lipophilicity Comparison: Ethoxy vs. Methoxy and Hydroxy Analogs

The lipophilicity of (3'-ethoxy-biphenyl-4-yl)-acetic acid is higher than that of its methoxy and hydroxy analogs due to the increased alkyl chain length of the ethoxy substituent. The core 3-ethoxybiphenyl fragment has a predicted logP of 3.75 , while the corresponding 3-methoxybiphenyl fragment has a predicted logP of 3.2, representing a 0.55 log unit increase in lipophilicity. This difference is expected to result in a ~3.5-fold higher partition coefficient in octanol/water systems for the ethoxy analog.

Lipophilicity (logP)
Class-level inference
Δ logP = +0.55 vs. methoxy analog
Supports lipophilicity-driven partitioning study context
Predicted logP for biphenyl core fragments; full derivative values not experimentally confirmed
Lipophilicity LogP ADME Prediction Medicinal Chemistry

Hydrogen Bond Donor Profile and Solubility Differences

(3'-Ethoxy-biphenyl-4-yl)-acetic acid (CAS 669713-69-3) has one hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors (carboxylic acid and ether oxygen), while the 3'-hydroxy analog (CAS 868394-56-3) has two donors and three acceptors due to the additional phenolic hydroxyl group . The presence of an extra hydrogen bond donor in the hydroxy analog increases water solubility, with an estimated solubility of ~1-2 mg/mL for the hydroxy analog compared to <0.1 mg/mL for the ethoxy analog. The ethoxy group cannot act as a hydrogen bond donor, which reduces its ability to form strong intermolecular interactions in aqueous environments.

H‑Bond Donor & Solubility
Class-level inference
≥10‑fold lower estimated aqueous solubility vs. 3'-hydroxy analog
Solubility context for phase‑partitioning applications
Structure‑based prediction; no experimental solubility data for target compound
Hydrogen Bonding Solubility Crystal Engineering Receptor Binding

Metabolic Stability and Phase II Conjugation Pathways

The 3'-hydroxy analog of (3'-ethoxy-biphenyl-4-yl)-acetic acid is a known substrate for Phase II conjugating enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) due to the presence of a free phenolic hydroxyl group . In contrast, the 3'-ethoxy group in the target compound is metabolically stable toward direct conjugation, requiring O-dealkylation via CYP450 enzymes before conjugation can occur. This fundamental difference in metabolic pathways results in a longer predicted half-life for the ethoxy analog, as O-dealkylation is generally a slower process than direct glucuronidation or sulfation. While no direct metabolic stability data is available for this specific compound, this class-level inference is supported by extensive literature on the metabolism of alkoxy- versus hydroxy-substituted aromatic compounds.

Metabolic Pathway
Class-level inference
Requires Phase I O‑dealkylation; hydroxy analog undergoes direct Phase II conjugation
Supports clearance pathway interpretation in metabolism studies
Inferred from established alkoxy‑ vs. hydroxy‑aromatic metabolic principles
Metabolic Stability Glucuronidation Sulfation Drug Metabolism

Commercial Purity and Procurement Availability

Commercially, (3'-ethoxy-biphenyl-4-yl)-acetic acid (CAS 669713-69-3) is offered at a minimum purity of 97% by suppliers such as AKSci . In contrast, the closely related 3'-methoxy analog (CAS 669713-73-9) is more widely available, with purity specifications ranging from 95% to 98% from multiple vendors . The target compound is classified as a 'discontinued' or 'special order' item by some suppliers , indicating lower commercial demand and potentially longer lead times. The methoxy analog is in regular production, with shorter delivery times and lower cost per gram.

Commercial Availability
Supporting evidence
Purity ≥97%; limited availability vs. methoxy analog (≥95%, multiple vendors)
Procurement context: verify stock status and lead times
Vendor catalog data; compound classified as special order by some suppliers
Chemical Purity Procurement Supply Chain Research Grade

Optimal Research and Industrial Use Cases


Designing Lipophilic Pharmacophores for CNS Targets

Given its higher predicted lipophilicity (Δ logP = +0.55 over the methoxy analog) and lack of a hydrogen bond donor on the 3' substituent, (3'-ethoxy-biphenyl-4-yl)-acetic acid is a superior building block for constructing pharmacophores intended for blood-brain barrier penetration or for targeting intracellular receptors . The ethoxy group enhances passive membrane diffusion without introducing additional polarity or metabolic liability associated with hydroxyl groups, making it ideal for CNS drug discovery programs requiring enhanced brain uptake.

Hydrophobic Carboxylic Acid Building Block in Synthesis

This compound is exclusively used as a chemical intermediate and building block for the synthesis of more complex organic molecules . Its limited water solubility and high organic phase partitioning make it well-suited for reactions in organic solvents, such as amide coupling or esterification, where water sensitivity is a concern. It is not intended for direct use as a drug or therapeutic agent.

Investigating O-Alkyl Substitution Effects on Clearance

For researchers studying structure-metabolism relationships, this compound serves as a valuable probe to compare the metabolic fate of ethoxy versus methoxy or hydroxy substituents . The ethoxy group is expected to undergo slower O-dealkylation compared to the methoxy analog, providing a longer half-life and potentially improved exposure in vivo. This makes it a useful tool in PK/PD studies aimed at understanding the impact of small structural changes on drug metabolism and disposition.

Distinguishing COX Inhibition from Alternative Mechanisms

While the parent compound felbinac (4-biphenylacetic acid) is a known NSAID with COX-inhibitory activity , (3'-ethoxy-biphenyl-4-yl)-acetic acid lacks any reported biological activity in primary literature. This compound can therefore serve as a negative control or as a scaffold for generating novel analogs that may interact with alternative targets, such as PPAR receptors or other nuclear hormone receptors implicated in metabolic and inflammatory diseases.

Application
Selection Property
Validation Focus
Lipophilic pharmacophore design studies
Predicted higher logP, no H‑bond donor on 3' substituent
Membrane partitioning and cellular uptake models
Hydrophobic building block for organic synthesis
Low water solubility, high organic‑phase partitioning
Reaction compatibility in non‑aqueous media
O‑Alkyl substitution effect studies in metabolism
Ethoxy group requires Phase I O‑dealkylation before conjugation
Metabolic stability and clearance pathway models
Non‑COX mechanism investigation
Lacks reported COX‑inhibitory activity vs. felbinac
Alternative target screening (e.g., nuclear receptors)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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